molecular formula C22H40O4Zn B10753314 Bis(desenex) ZINC

Bis(desenex) ZINC

Cat. No.: B10753314
M. Wt: 433.9 g/mol
InChI Key: RBLUZDDDFHCLDO-UHFFFAOYSA-N
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Description

It is primarily known for its antifungal properties and is commonly used in topical treatments for skin infections such as athlete’s foot and jock itch . The compound combines the beneficial properties of zinc, which is essential for various biological functions, and undecylenic acid, which is effective against fungal infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc undecylenate can be synthesized through the reaction of zinc salts with undecylenic acid. One common method involves the reaction of zinc oxide with undecylenic acid in an organic solvent under controlled temperature conditions. The reaction typically proceeds as follows:

ZnO+2C11H20O2Zn(C11H19O2)2+H2O\text{ZnO} + 2\text{C}_{11}\text{H}_{20}\text{O}_2 \rightarrow \text{Zn(C}_{11}\text{H}_{19}\text{O}_2)_2 + \text{H}_2\text{O} ZnO+2C11​H20​O2​→Zn(C11​H19​O2​)2​+H2​O

Industrial Production Methods

Industrial production of zinc undecylenate often involves the use of zinc acetate or zinc chloride as the zinc source. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The process ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Zinc undecylenate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide and other by-products.

    Substitution: The undecylenate group can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Substitution: Ligands such as amines or phosphines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The antifungal activity of zinc undecylenate is primarily due to the undecylenic acid component, which disrupts the cell membrane of fungi, leading to cell lysis and death. Zinc ions also play a role by inhibiting the growth of fungi and bacteria. The compound targets the cell membrane and interferes with the synthesis of essential cellular components, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

    Undecylenic Acid: The parent compound of zinc undecylenate, used alone as an antifungal agent.

    Zinc Oxide: Used for its antimicrobial and wound-healing properties.

    Zinc Pyrithione: Another zinc compound with antifungal and antibacterial properties, commonly used in dandruff shampoos.

Uniqueness

Zinc undecylenate is unique in combining the antifungal properties of undecylenic acid with the beneficial effects of zinc. This combination enhances its efficacy and makes it suitable for a wide range of applications, from medical treatments to industrial uses .

Properties

Molecular Formula

C22H40O4Zn

Molecular Weight

433.9 g/mol

IUPAC Name

undec-10-enoic acid;zinc

InChI

InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);

InChI Key

RBLUZDDDFHCLDO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn]

Origin of Product

United States

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